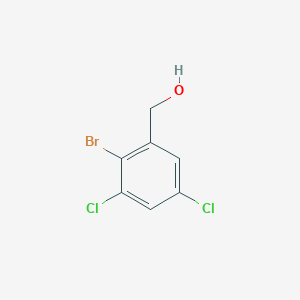

2-Bromo-3,5-dichlorobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-3,5-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQSEHWBSTZKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-Bromo-3,5-dichlorobenzyl alcohol and Related Compounds

| Property | This compound | 2-Bromo-5-chlorobenzyl alcohol | 2,5-Dichlorobenzyl alcohol | 3,5-Dichlorobenzyl alcohol |

|---|---|---|---|---|

| IUPAC Name | (2-Bromo-3,5-dichlorophenyl)methanol | (2-Bromo-5-chlorophenyl)methanol | (2,5-Dichlorophenyl)methanol | (3,5-Dichlorophenyl)methanol |

| Molecular Formula | C₇H₅BrCl₂O | C₇H₆BrClO sigmaaldrich.com | C₇H₆Cl₂O sigmaaldrich.com | C₇H₆Cl₂O |

| Molecular Weight | 255.93 g/mol | 221.48 g/mol sigmaaldrich.com | 177.03 g/mol sigmaaldrich.com | 177.03 g/mol |

| Melting Point | Data not available (estimated to be a solid at room temperature) | Solid sigmaaldrich.com | 79-80 °C sigmaaldrich.com | 77-77.5 °C prepchem.com |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, with lower solubility in water. | Data not available | Data not available | Data not available |

Chemical Transformations and Reactivity of 2 Bromo 3,5 Dichlorobenzyl Alcohol

Oxidation Reactions

The primary alcohol functionality of 2-Bromo-3,5-dichlorobenzyl alcohol is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid depending on the reaction conditions and the oxidizing agent employed.

Formation of Halogenated Benzaldehydes

Controlled oxidation of this compound can selectively produce 2-Bromo-3,5-dichlorobenzaldehyde. This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. Achieving high selectivity for the aldehyde over the carboxylic acid often requires mild oxidizing agents and carefully controlled reaction parameters. For instance, using finely dispersed platinum as a catalyst in the presence of oxygen can facilitate this specific oxidation. Another effective method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in a solvent like dichloromethane, which allows for the selective formation of benzaldehydes in high yields within a short reaction time. researchgate.net

Synthesis of Halogenated Benzoic Acids

More vigorous oxidation of this compound leads to the formation of 2-Bromo-3,5-dichlorobenzoic acid. This conversion is typically achieved using strong oxidizing agents. The resulting halogenated benzoic acid is a valuable building block in the synthesis of more complex molecules. The oxidation of the intermediate benzaldehyde (B42025) to the corresponding benzoic acid can also be accomplished by certain microorganisms. nih.govnih.gov

Evaluation of Oxidizing Agents (e.g., KMnO₄, CrO₃)

The choice of oxidizing agent is critical in determining the product of the oxidation of this compound.

Potassium permanganate (B83412) (KMnO₄): In a heated aqueous alkaline solution, KMnO₄ is a powerful oxidizing agent that effectively converts this compound into 2-Bromo-3,5-dichlorobenzoic acid. The reaction typically proceeds with good yield after acidification of the reaction mixture.

Chromium trioxide (CrO₃): Chromium-based reagents, such as chromium trioxide, are also commonly used for the oxidation of primary alcohols. The specific conditions of the reaction, such as the solvent and temperature, will influence whether the aldehyde or the carboxylic acid is the major product.

The table below summarizes the oxidation reactions of this compound.

| Reagents/Conditions | Major Product | Yield/Notes |

| O₂, finely dispersed platinum catalyst | 2-Bromo-3,5-dichlorobenzaldehyde | Requires specific catalytic conditions. |

| KMnO₄, heated aqueous alkaline solution | 2-Bromo-3,5-dichlorobenzoic acid | 75% yield, isolated via acidification. |

Reduction Reactions to Benzyl (B1604629) Alcohol Derivatives

The reduction of this compound can be targeted at either the hydroxyl group or the halogen substituents, depending on the reducing agent and reaction conditions. A common synthetic route to produce this compound involves the reduction of a corresponding bromo-dichloro-substituted benzaldehyde. For this purpose, lithium aluminum hydride (LiAlH₄) in a dry solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere is a highly effective reducing agent. This method can yield the desired alcohol with high purity after appropriate workup.

Nucleophilic Substitution Reactions

The halogen atoms on the aromatic ring of this compound are susceptible to displacement by nucleophiles.

Displacement of the Hydroxyl Group in Benzylic Position

The hydroxyl group of this compound, being attached to a benzylic carbon, is a key site for nucleophilic substitution reactions. However, the hydroxyl group (-OH) itself is a poor leaving group. Therefore, for a displacement reaction to occur, it must first be converted into a better leaving group. This is typically achieved under acidic conditions, where the hydroxyl group is protonated to form a water molecule, or by using specific reagents that form an intermediate which is more readily displaced. libretexts.org

Common methods for replacing the hydroxyl group in primary alcohols involve reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. libretexts.org These reactions typically proceed via an SN2 mechanism. The process begins with the alcohol's oxygen atom attacking the electrophilic center of the reagent (e.g., the sulfur in SOCl₂), which leads to the formation of a reactive intermediate (e.g., an alkylchlorosulfite). This intermediate is then attacked by the nucleophilic halide ion (e.g., Cl⁻), leading to the displacement of the leaving group and the formation of the corresponding benzyl halide. libretexts.org

Given the structure of this compound, it can undergo these transformations to yield the corresponding benzyl chloride or bromide.

Table 1: Representative Hydroxyl Group Displacement Reactions

| Reaction Type | Reagent | Intermediate | Product | Mechanism |

|---|---|---|---|---|

| Chlorination | Thionyl Chloride (SOCl₂) | Alkylchlorosulfite | 2-Bromo-1-(chloromethyl)-3,5-dichlorobenzene | SN2 |

It is important to note that harsh acidic conditions, such as using concentrated hydrohalic acids (HX), can also facilitate this displacement, but these methods are often less preferred for primary alcohols due to the potential for side reactions. libretexts.org

Influence of Electron-Withdrawing Groups and Steric Hindrance on Reactivity

The reactivity of this compound is significantly modulated by the electronic and steric effects of its halogen substituents.

Electronic Effects: The bromine and chlorine atoms are potent electron-withdrawing groups. Through their inductive effect, they pull electron density away from the aromatic ring. This deactivation of the benzene (B151609) ring has several consequences:

Increased Acidity of the Hydroxyl Group: The electron-withdrawing nature of the halogens increases the acidity of the hydroxyl proton compared to unsubstituted benzyl alcohol. This can influence its reactivity in deprotonation steps.

Stabilization of Intermediates: In certain reactions, electron-withdrawing groups can stabilize intermediates. For instance, in nucleophilic substitutions at the benzylic position, the electron-withdrawing groups can influence the stability of the transition state. nih.gov

Steric Hindrance: The placement of a bromine atom at the C2 position (ortho to the benzylic group) introduces significant steric hindrance. This steric bulk can impede the approach of nucleophiles or reagents to the benzylic carbon, potentially slowing down the rate of substitution reactions at this site. ccspublishing.org.cn Computational modeling of similar halogenated benzyl alcohols suggests that the hydroxymethyl group adopts conformations to minimize steric clashes with ortho substituents. This steric factor is a critical consideration when planning synthetic transformations involving this molecule.

Reactivity Towards Specific Reagents and Chemical Incompatibilities

The reactivity of this compound is characterized by the transformations of its primary alcohol functional group.

Oxidation: The primary alcohol group is susceptible to oxidation. The product of the oxidation depends on the reagent and reaction conditions used.

Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) in an alkaline solution will oxidize the benzyl alcohol to the corresponding carboxylic acid, 2-Bromo-3,5-dichlorobenzoic acid. The reaction proceeds via deprotonation of the hydroxyl group, followed by electron transfer to the oxidizing agent.

Milder Oxidizing Agents: Under more controlled conditions, using reagents such as a finely dispersed platinum catalyst with oxygen, the oxidation can be stopped at the aldehyde stage, yielding 2-Bromo-3,5-dichlorobenzaldehyde.

Table 2: Oxidation Reactions

| Reagent/Conditions | Major Product | Yield/Notes |

|---|---|---|

| KMnO₄, heated aqueous alkaline solution | 2-Bromo-3,5-dichlorobenzoic acid | 75% yield reported for analogous compounds. |

Reduction: The hydroxyl group can be reduced to a methylene (B1212753) group (-CH₃) under specific conditions. For example, using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) can achieve this transformation.

Chemical Incompatibilities: As an alcohol, this compound is generally incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, with which it can react exothermically. It is also incompatible with alkali metals and strong reducing agents. Due to its halogen substituents, it may be incompatible with certain catalysts sensitive to halogens. While specific incompatibility data for this exact compound is limited, general principles for halogenated alcohols apply.

Derivatization Strategies and Synthetic Applications

Esterification Reactions for Novel Derivatives

The hydroxyl group of 2-Bromo-3,5-dichlorobenzyl alcohol can readily undergo esterification to produce a wide range of ester derivatives. This classic transformation is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. The resulting esters often exhibit modified biological activities or physical properties compared to the parent alcohol. For instance, the esterification of similar brominated and hydroxylated aromatic compounds has been shown to enhance their cytotoxic effects against cancer cell lines, suggesting that this derivatization strategy can be a key step in developing potent therapeutic agents.

The general scheme for the esterification of this compound is presented below:

Table 1: Examples of Esterification Reactions

| Reactant | Catalyst/Conditions | Product Class | Potential Applications |

| Acetic Anhydride | Pyridine | Acetate Esters | Chemical probes, intermediate synthesis |

| Benzoyl Chloride | Triethylamine | Benzoate Esters | UV protection, polymer additives |

| Bioactive Carboxylic Acid | DCC/DMAP | Bioactive Esters | Prodrugs, targeted therapeutics |

Data derived from general principles of organic synthesis and related literature.

Etherification Reactions of the Hydroxyl Group

The synthesis of ethers from this compound represents another important derivatization pathway. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.org This method is highly versatile for producing a variety of ethers.

Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of symmetrical ethers, although this method is more suitable for industrial-scale production of simple ethers. libretexts.org For more complex or unsymmetrical ethers, methods like alkoxymercuration-demercuration of alkenes in the presence of the alcohol offer a regioselective approach. libretexts.orglibretexts.org

A copper-catalyzed method has also been reported for the synthesis of sterically hindered ethers from α-bromo carbonyl compounds and alcohols, which could potentially be adapted for this compound. nih.gov

Table 2: Etherification Strategies

| Method | Reagents | Product Type | Key Features |

| Williamson Ether Synthesis | NaH, Alkyl Halide | Alkyl or Aryl Ethers | Versatile, good for unsymmetrical ethers. libretexts.org |

| Acid-Catalyzed Dehydration | H₂SO₄ | Symmetrical Ethers | Primarily for simple, primary alcohols. libretexts.org |

| Alkoxymercuration-Demercuration | Alkene, Hg(OAc)₂, NaBH₄ | Markovnikov Addition Ethers | Avoids carbocation rearrangements. libretexts.orglibretexts.org |

Conversion to Halogenated Benzyl (B1604629) Halides (e.g., 3,5-Dichlorobenzyl Bromide)

The hydroxyl group of this compound can be substituted by a halogen to form the corresponding benzyl halide. This transformation is crucial for subsequent nucleophilic substitution or organometallic coupling reactions. A common method involves reacting the alcohol with a halogenating agent. google.com For instance, reaction with hydrobromic acid can yield 2-bromo-3,5-dichlorobenzyl bromide. Other halogenating agents like thionyl chloride can be used to produce the corresponding benzyl chloride. google.com The use of a heterogeneous reagent like Silphos in the presence of a molecular halogen has also been shown to be effective for converting alcohols to their corresponding bromides and iodides. organic-chemistry.org

This conversion is a key step in the synthesis of various derivatives, as the resulting benzyl halide is a highly reactive intermediate. For example, the related compound 1-bromo-3,5-dichlorobenzene (B43179) is a valuable starting material for producing dyes and pesticides. google.com

Formation of Nitriles and Related Organic Intermediates

The conversion of this compound to the corresponding benzyl nitrile can be achieved through a two-step process. First, the alcohol is converted to a benzyl halide, as described in the previous section. The resulting halide can then undergo nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield the nitrile. This reaction is a fundamental transformation in organic synthesis, providing access to carboxylic acids (via hydrolysis), amines (via reduction), and other nitrogen-containing heterocycles. The synthesis of related benzonitrile (B105546) compounds, such as 2-bromo-4,5-dimethoxy benzenepropanenitrile, highlights the utility of this synthetic route. google.com

Utilization as a Building Block in Complex Organic Molecule Synthesis

The unique substitution pattern and multiple reactive sites of this compound make it a valuable building block for the synthesis of more complex organic molecules. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. The hydroxyl group provides a handle for introducing other functional groups or for linking the molecule to a larger scaffold. This versatility allows for the construction of intricate molecular architectures with potential applications in medicinal chemistry and materials science.

Applications in the Production of Agrochemicals and Specialty Chemicals

The halogenated aromatic structure of this compound is a common motif in many agrochemicals. Halogen atoms can enhance the biological activity and metabolic stability of a molecule. By using this alcohol as a starting material, a variety of pesticides, herbicides, and fungicides can be synthesized. For instance, the related compound 1-bromo-3,5-dichlorobenzene is a precursor to 3,5-dichloroaniline, which is used in the synthesis of fungicides. google.comgoogle.com

Role in the Synthesis of Pharmaceutical Precursors (e.g., HIV Drug Analogues)

This compound serves as an important intermediate in the synthesis of pharmaceutical precursors. The halogenated benzyl group is a key structural component in some biologically active compounds. A notable example is in the development of analogues of the anti-HIV drug GCA-186. nih.gov In this context, the 3,5-dichlorobenzyl moiety is used as an isosteric replacement for the 3,5-dimethylbenzyl group to improve metabolic stability. nih.gov Although the chloro-derivatives showed lower activity than their methyl counterparts, this research highlights the importance of halogenated benzyl alcohols in medicinal chemistry for fine-tuning the properties of drug candidates. nih.gov Furthermore, thio analogues of dihydroalkoxybenzyloxopyrimidines (DABOs), which are non-nucleoside reverse transcriptase inhibitors, have been synthesized using related benzyl derivatives, demonstrating the broad utility of this class of compounds in antiviral drug discovery. nih.gov

Spectroscopic and Structural Elucidation of 2 Bromo 3,5 Dichlorobenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 2-bromo-3,5-dichlorobenzyl alcohol. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for mapping the molecule's structure.

Proton NMR (¹H NMR) spectroscopy offers insights into the number of different types of protons, their electronic environments, and their proximity to one another. For benzyl (B1604629) alcohol derivatives, the chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

In the case of this compound, the aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the two remaining protons on the benzene ring. The positions of these signals are influenced by the strong electron-withdrawing effects of the bromine and chlorine atoms. The proton at position 4 and the proton at position 6 would appear as distinct doublets due to coupling with each other.

The methylene (B1212753) protons (-CH₂OH) adjacent to the hydroxyl group typically appear in the range of 4.5 to 5.0 ppm. chemicalbook.com The hydroxyl proton (-OH) itself often presents as a broad singlet, with its chemical shift being variable and dependent on factors like concentration and solvent. libretexts.org For instance, in a related compound, 2-bromobenzyl alcohol, the methylene protons appear at approximately 4.7 ppm and the hydroxyl proton at around 2.4 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Data for Halogenated Benzyl Alcohols

| Compound | Aromatic Protons (ppm) | -CH₂ Protons (ppm) | -OH Proton (ppm) |

|---|---|---|---|

| 2-Bromobenzyl alcohol | 7.15-7.53 | ~4.7 | ~2.4 |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

For this compound, the ¹³C NMR spectrum would be expected to show six signals for the aromatic carbons and one signal for the methylene carbon. The chemical shifts of the aromatic carbons are significantly affected by the halogen substituents. The carbons directly bonded to the halogens (C-2, C-3, and C-5) will exhibit downfield shifts due to the electronegativity of these atoms. Specifically, the carbon bearing the bromine atom (C-2) and the carbons bearing the chlorine atoms (C-3 and C-5) would appear in the range of 120-135 ppm. The quaternary carbon attached to the bromomethyl group (C-1) would also be identifiable. The methylene carbon (-CH₂OH) signal is typically found in the region of 60-70 ppm. docbrown.info

Table 2: Representative ¹³C NMR Data for Halogenated Benzyl Alcohols

| Compound | Aromatic Carbons (ppm) | -CH₂OH Carbon (ppm) |

|---|---|---|

| 2-Bromo-2-methylpropane | N/A | 62.5 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, reflecting the natural abundance of these isotopes. A common fragmentation pathway for benzyl alcohols is the loss of a hydrogen atom to form a stable benzylic cation, or the loss of the hydroxyl group. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, is also a typical fragmentation pattern for alcohols. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. This is particularly useful in distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS would confirm its molecular formula of C₇H₅BrCl₂O by providing an exact mass measurement that matches the calculated theoretical mass.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration would likely appear in the range of 1000-1250 cm⁻¹. theaic.org The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the C-Cl and C-Br stretching vibrations are found in the fingerprint region, generally between 550 and 800 cm⁻¹. theaic.org

Raman spectroscopy can also be used to identify these functional groups. For instance, in a related compound, 2,6-dichlorobenzyl alcohol, the C-Cl stretching modes were observed in the Raman spectrum between 778 and 794 cm⁻¹. theaic.org

Table 3: Key Spectroscopic Data for the Characterization of this compound

| Spectroscopic Technique | Key Feature | Expected Range/Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.0 - 8.0 ppm |

| Methylene Protons (-CH₂OH) | ~4.5 - 5.0 ppm | |

| Hydroxyl Proton (-OH) | Variable, broad singlet | |

| ¹³C NMR | Aromatic Carbons | ~120 - 140 ppm |

| Carbonyl Carbon (C-Br, C-Cl) | ~120 - 135 ppm | |

| Methylene Carbon (-CH₂OH) | ~60 - 70 ppm | |

| EI-MS | Molecular Ion (M⁺) | Cluster of peaks around m/z 254, 256, 258 |

| IR Spectroscopy | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |

| C-O Stretch | 1000 - 1250 cm⁻¹ |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

For this compound, the FT-IR spectrum is characterized by several key absorption bands. The presence of the hydroxyl (-OH) group is confirmed by a broad peak in the region of 3300 cm⁻¹. The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ range. theaic.org The methylene (-CH₂) group's asymmetric and symmetric stretching vibrations are expected around 3000 cm⁻¹ and 2965 cm⁻¹, respectively. theaic.org

The carbon-halogen bonds also produce distinct signals. The C-Cl stretching vibrations for dichlorinated benzyl alcohols are observed in the 800-700 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, typically between 800 and 550 cm⁻¹. theaic.org The C-O stretching vibration is generally found near 1167-1255 cm⁻¹. theaic.org

Detailed assignments are often supported by computational studies and comparison with similar molecules. For instance, in a study of the related compound 2,6-dichlorobenzyl alcohol, specific vibrational modes were assigned based on experimental data and Density Functional Theory (DFT) calculations. theaic.org

Table 1: Typical FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound Reference |

|---|---|---|

| O-H Stretch | ~3300 (broad) | This compound |

| Aromatic C-H Stretch | 3127 - 3095 | 2,6-dichlorobenzyl alcohol theaic.org |

| Asymmetric CH₂ Stretch | 2987 - 3000 | 2,6-dichlorobenzyl alcohol theaic.org |

| Symmetric CH₂ Stretch | 2943 - 2946 | 2,6-dichlorobenzyl alcohol theaic.org |

| C-O Stretch | 1163 - 1262 | 2,6-dichlorobenzyl alcohol theaic.org |

| C-Cl Stretch | 829 - 786 | 2,6-dichlorobenzyl alcohol theaic.org |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Analysis

Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the analysis of halogenated benzyl alcohols, FT-Raman spectra help confirm assignments made by FT-IR and reveal vibrations that may be weak or absent in the infrared spectrum. For 2,6-dichlorobenzyl alcohol, aromatic C-H stretching was observed at 3094 cm⁻¹, and the CH₂ stretching modes were seen at 3000 cm⁻¹. theaic.org The C-Cl stretching modes were assigned to bands at 794 and 778 cm⁻¹. theaic.org The C-O stretching mode was identified at 1167 cm⁻¹ in the Raman spectrum. theaic.org Studies on 3,4-dichlorobenzyl alcohol have also utilized both FT-IR and FT-Raman spectroscopy to perform detailed vibrational assignments. nih.gov

Table 2: Selected FT-Raman Vibrational Frequencies for Dichlorobenzyl Alcohol Analogs

| Vibrational Mode | Frequency (cm⁻¹) (2,6-dichlorobenzyl alcohol) |

|---|---|

| Aromatic C-H Stretch | 3094 theaic.org |

| CH₂ Stretch | 3000 theaic.org |

| C-O Stretch | 1167 theaic.org |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring the absorption or emission of radiation in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. The position and intensity of these absorption bands are influenced by the substituents on the ring. Halogen and hydroxyl-methyl groups act as auxochromes, modifying the absorption profile compared to unsubstituted benzene. For a related compound, 3,5-dichloro-2-hydroxy-benzoic acid, the UV cutoff wavelength was found to be around 316 nm, indicating significant absorption in the UV region, which is essential for understanding its potential for photolytic degradation. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Following excitation to a higher electronic state via UV-Vis absorption, the molecule can relax by emitting a photon, a process known as fluorescence. This technique provides insights into the electronic structure and de-excitation pathways of a molecule. While specific fluorescence data for this compound is not prominently available, analysis of its analogs like 3,5-Dichlorobenzyl alcohol is documented, indicating that this class of compounds can be studied for its emissive properties. chemicalbook.com Such studies would be crucial for applications in sensor technology or as fluorescent probes.

Solid-State Structural Analysis (e.g., X-ray Diffraction)

While the specific crystal structure of this compound is not publicly detailed, studies on closely related halogenated aromatic compounds provide a clear indication of the expected structural features. For example, the crystal structure analysis of 3,5-dichloro-2-hydroxy-benzoic acid revealed a triclinic crystal system with the space group P-1. researchgate.net The determination of such parameters is crucial for understanding intermolecular interactions, such as hydrogen bonding from the hydroxyl group, and how they influence the physical properties of the material.

Table 3: Example Crystal Data for a Related Dichloro-Substituted Aromatic Compound (3,5-dichloro-2-hydroxy-benzoic acid)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic researchgate.net |

| Space Group | P-1 researchgate.net |

| a (Å) | 9.20 researchgate.net |

| b (Å) | 14.83 researchgate.net |

| c (Å) | 15.36 researchgate.net |

| α (°) | 72.71 researchgate.net |

| β (°) | 78.60 researchgate.net |

| γ (°) | 77.10 researchgate.net |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dichlorobenzyl alcohol |

| 2-chloro-5-nitrobenzyl alcohol |

| 3,4-dichlorobenzyl alcohol |

| 3,5-dichloro-2-hydroxy-benzoic acid |

| 3,5-Dichlorobenzyl alcohol |

Computational Chemistry and Theoretical Investigations of 2 Bromo 3,5 Dichlorobenzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-3,5-dichlorobenzyl alcohol, these calculations would provide a detailed picture of its geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT calculation, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would be performed to determine the most stable three-dimensional arrangement of atoms in the molecule. This geometry optimization would yield precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.905 | C-C-Br | 121.5 |

| C-Cl (3) | 1.740 | C-C-Cl (3) | 119.8 |

| C-Cl (5) | 1.738 | C-C-Cl (5) | 120.2 |

| C-O | 1.425 | C-C-O | 110.5 |

Note: This data is illustrative and not from actual calculations on this compound.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 Debye |

Note: This data is illustrative and not from actual calculations on this compound.

Computational methods can predict spectroscopic data. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and are invaluable for interpreting experimental spectra. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) helps in the assignment of experimental absorption bands to specific molecular motions.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3650 | O-H stretch |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretch |

| ν(C-H) methylene (B1212753) | 2950-2850 | CH₂ stretch |

| ν(C=C) | 1600-1450 | Aromatic ring stretch |

| ν(C-Br) | 680 | C-Br stretch |

Note: This data is illustrative and not from actual calculations on this compound.

Hartree-Fock (HF) theory is a foundational ab initio method that provides a good starting point for more complex calculations. Møller-Plesset perturbation theory, particularly at the second order (MP2), builds upon the HF method by including electron correlation effects. Comparing results from DFT, HF, and MP2 methods would provide a more robust understanding of the electronic structure and energetics of this compound, offering a cross-validation of the computational results.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show a negative potential around the oxygen and halogen atoms and a positive potential around the hydroxyl hydrogen.

Topological Insights (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, chemical bonds, and other chemical concepts. By locating bond critical points (BCPs) and analyzing their properties (electron density, Laplacian of the electron density), QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker interactions like hydrogen bonds. For this compound, QTAIM analysis could precisely characterize the C-Br, C-Cl, C-O, and O-H bonds and investigate the possibility of intramolecular hydrogen bonding between the hydroxyl group and the adjacent bromine atom.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design and toxicology, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a particular property. ijpsr.com These models are built upon the principle that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

For halogenated benzyl (B1604629) alcohols like this compound, QSAR models can be developed to predict various endpoints, including antimicrobial or antifungal activity, toxicity, and pharmacokinetic properties. nih.gov The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are employed to build a mathematical equation that relates the descriptors to the observed activity. rsc.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

A study on the toxicity of 20 different monoalkylated and monohalogenated benzyl alcohols against Tetrahymena pyriformis demonstrated the utility of QSAR. nih.gov Initially, a simple linear relationship between the logarithm of the biological response (log BR) and the 1-octanol/water partition coefficient (log Kow) showed poor correlation. nih.gov However, the inclusion of the Hammett sigma constant (σ), a descriptor for the electronic effect of substituents, significantly improved the model's predictive power. nih.gov The resulting two-parameter QSAR equation was:

log BR = 0.8395(log Kow) + 1.4322(σ) - 1.6823 nih.gov

This model highlights the importance of both hydrophobicity (log Kow) and electronic effects (σ) in determining the toxicity of this class of compounds. nih.gov While this study did not specifically include this compound, the principles and the identified important descriptors are highly relevant for developing a QSAR model for this compound.

Table 1: Key Parameters in QSAR Model Development

| Parameter | Description | Relevance to this compound |

| Dependent Variable | The biological activity or property being modeled (e.g., IC50, LD50). | Could be antimicrobial activity against specific pathogens or toxicity. |

| Independent Variables (Descriptors) | Numerical values representing molecular properties (e.g., logP, molar refractivity, electronic parameters). | The bromine and chlorine atoms would significantly influence descriptors like molecular weight, polarizability, and electronic properties. |

| Regression Equation | The mathematical model linking the descriptors to the activity. | A predictive equation for the activity of new, untested halogenated benzyl alcohols. |

| Validation Metrics (r², q²) | Statistical measures of the model's goodness-of-fit and predictive ability. | Essential for ensuring the reliability of any developed QSAR model. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. theaic.org It is a powerful tool for understanding the molecular basis of drug action and for screening virtual libraries of compounds to identify potential new drug candidates.

Prediction of Binding Affinities with Biological Targets (e.g., Enzymes, Receptors)

For this compound, molecular docking can be employed to predict its binding affinity to various biological targets. Given its reported antimicrobial properties, potential targets could include enzymes essential for microbial survival. researchgate.net Furthermore, preliminary research suggests that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

The binding affinity is typically expressed as a scoring function, which estimates the free energy of binding. A lower (more negative) score generally indicates a more stable protein-ligand complex and a higher predicted affinity. Docking software like AutoDock Vina can be used for these predictions.

Identification of Key Interaction Sites and Binding Modes

Beyond predicting binding affinity, molecular docking also provides detailed information about the binding mode of a ligand within the active site of a receptor. This includes the identification of key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Understanding these interactions is crucial for several reasons:

It provides a hypothesis for the mechanism of action of the compound.

It can explain the basis of selectivity for a particular target.

It guides the rational design of more potent and selective analogs.

For this compound, the hydroxyl group can act as a hydrogen bond donor or acceptor. The aromatic ring can participate in π-π stacking or hydrophobic interactions. The bromine and chlorine atoms can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The specific pattern of these interactions will determine the binding orientation and affinity.

Table 2: Potential Molecular Interactions of this compound in a Binding Site

| Interaction Type | Potential Functional Group Involved | Significance in Binding |

| Hydrogen Bonding | Hydroxyl group (-OH) | Directional interaction that contributes significantly to binding affinity and specificity. |

| Hydrophobic Interactions | Dichlorophenyl ring | Important for binding in nonpolar pockets of the receptor. |

| Halogen Bonding | Bromine and Chlorine atoms | Can form specific, directional interactions with electron-donating atoms (e.g., oxygen, nitrogen) in the receptor. |

| π-π Stacking | Dichlorophenyl ring | Interaction with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site. |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Ligand-Target Interactions

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations can offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational flexibility of both the ligand and the receptor and provides a more realistic representation of their interaction.

For this compound, MD simulations could be used to:

Study Conformational Preferences: Investigate the preferred conformations of the molecule in solution and within a binding site. A study on benzyl alcohol and its derivatives has shown that halogenation can influence the conformational properties. researchgate.net

Assess Complex Stability: Evaluate the stability of the docked ligand-receptor complex over time.

Analyze Water-Mediated Interactions: Understand the role of water molecules in mediating the interaction between the ligand and the receptor.

Calculate Binding Free Energies: Employ more advanced computational methods, such as MM-PBSA or MM-GBSA, to obtain more accurate estimates of the binding free energy.

A 10-nanosecond MD simulation of the horse liver alcohol dehydrogenase complexed with a benzyl alcohol derivative revealed correlated and anticorrelated motions throughout the entire protein, which were transmitted to the active site. nih.gov This demonstrates the power of MD simulations in revealing the dynamic nature of enzyme-ligand interactions.

Mechanistic Insights from Computational Approaches (e.g., Competing Reaction Pathways, Oxidation Dynamics)

Computational chemistry can also be used to elucidate reaction mechanisms, including identifying transition states and calculating reaction energy barriers. For this compound, a key reaction is the oxidation of the benzyl alcohol moiety.

The hydroxyl group in this compound is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid. Computational studies, often using Density Functional Theory (DFT), can model this process. For instance, research on the oxidation of benzyl alcohol on gold-palladium clusters used DFT to investigate the reaction mechanism, including the adsorption of oxygen and the subsequent oxidation steps. mdpi.com Such studies can help in understanding the catalytic requirements for these transformations.

Mechanistic insights from computational approaches can explain competing reaction pathways. For example, in the oxidation of benzyl alcohol, further oxidation of the initially formed benzaldehyde (B42025) to benzoic acid can be a competing reaction. nih.gov Computational modeling can help to understand the factors that favor one pathway over the other, which is crucial for controlling the selectivity of the reaction.

In Vitro Biological Activities and Mechanistic Studies of 2 Bromo 3,5 Dichlorobenzyl Alcohol and Its Derivatives

In Vitro Antimicrobial Activity

The antimicrobial capacity of halogenated benzyl (B1604629) alcohols is well-documented, with activity spanning various bacteria and fungi. This activity is a cornerstone of their use in antiseptic formulations. nih.govchemicalbook.com

For instance, against Staphylococcus aureus (S. aureus), a common Gram-positive bacterium, a lozenge containing DCBA and AMC produced a greater than 3 log₁₀ reduction (a 99.9% decrease) in colony-forming units (CFU) within 10 minutes of exposure in an artificial saliva medium. dovepress.comnih.gov Similar rapid bactericidal action was recorded against other pathogens. nih.gov Although Gram-negative bacteria like Escherichia coli (E. coli) possess a more complex cell wall, alcohol-based antiseptics are generally effective against them. nih.govnih.gov The data for DCBA suggests that compounds in this class can effectively reduce bacterial viability.

Table 1: Bactericidal Activity of an Amylmetacresol (B1666032)/2,4-dicholorobenzyl alcohol (AMC/DCBA) Lozenge Against Various Bacterial Strains dovepress.comnih.gov

| Bacterial Strain | Time to >3 log₁₀ (99.9%) Reduction in CFU/mL |

| Staphylococcus aureus | 10 minutes |

| Streptococcus pyogenes | 1 minute |

| Haemophilus influenzae | 1 minute |

| Moraxella catarrhalis | 5 minutes |

The fungicidal potential of 2-Bromo-3,5-dichlorobenzyl alcohol and its derivatives is an area of interest for agricultural applications. nih.govmdpi.com Plant pathogenic fungi such as Botrytis cinerea (the causative agent of gray mold) and Rhizoctonia solani are significant targets for novel fungicides. researchgate.netnih.gov

While direct efficacy data for this compound against these specific fungi are scarce, studies on other compounds demonstrate the methodologies used. The antifungal potential is often evaluated by measuring the inhibition of mycelial growth in a poisoned food technique, where the compound is incorporated into the growth medium. mdpi.comresearchgate.net For example, various botanical compounds and synthetic fungicides have been shown to inhibit the growth of B. cinerea and R. solaniin vitro. nih.govmdpi.com The efficacy of dichlorobenzyl alcohol has been demonstrated against other fungi, such as Candida albicans, with a determined Minimum Inhibitory Concentration (MIC). nih.gov This suggests that halogenated benzyl alcohols as a class have antifungal properties that could potentially extend to plant pathogens.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that prevents visible growth of a microorganism after overnight incubation. nih.gov Broth dilution is a standard method for determining MIC values.

For dichlorobenzyl alcohol, MIC values have been established against a variety of microorganisms. In one study using a broth-dilution method, the MIC of dichlorobenzyl alcohol was determined for 115 strains of dental plaque microorganisms. The results highlight its broad-spectrum activity. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Dichlorobenzyl Alcohol Against Selected Microorganisms nih.gov

| Microorganism | MIC (µM) |

| Actinobacillus actinomycetemcomitans (reference strain) | 723 |

| Porphyromonas gingivalis | 1,446 |

| Candida albicans | 1,446 |

| Other oral bacteria | 2,892 - 5,784 |

Enzyme Inhibition Assays

The mechanism of action for many antimicrobial compounds involves the disruption of critical enzymatic processes within the microbial cell.

The antiseptic action of dichlorobenzyl alcohols is not fully elucidated but is believed to involve non-specific mechanisms. One proposed mechanism is the denaturation of microbial proteins, including essential enzymes. nih.govchemicalbook.com By altering the tertiary structure of these proteins, the compound can inactivate them, leading to a cascade of metabolic failures and ultimately, cell death. This broad-based action on multiple protein targets may contribute to the wide spectrum of activity and a lower likelihood of developing specific resistance mechanisms. libretexts.org

A key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain is succinate (B1194679) dehydrogenase (SDH), also known as Complex II. nih.govnih.gov Inhibition of this enzyme disrupts cellular respiration and energy production, making it a prime target for fungicides. nih.gov

A major class of agricultural fungicides, the SDHIs (Succinate Dehydrogenase Inhibitors), function by binding to the ubiquinone binding site of the SDH enzyme complex, preventing it from carrying out its function. nih.govnih.gov This mode of action has proven effective for controlling a range of fungal pathogens, including Botrytis cinerea. mdpi.com While there is no direct evidence to suggest that this compound specifically acts as an SDH inhibitor, the study of SDHIs serves as a critical case study for how targeted enzyme inhibition leads to potent antimicrobial effects. This mechanism represents a potential, though unconfirmed, pathway for the fungicidal activity of halogenated aromatic compounds.

Cellular Interaction Studies (In Vitro)

In vitro studies provide a foundational understanding of how this compound interacts with biological systems at the cellular level. These investigations have explored its effects on microbial cells and its potential impact on subcellular organelles like mitochondria.

Effects on Microbial Cell Functions (e.g., Protein Denaturation, Disruption of Sodium Channels)

This compound has demonstrated notable antimicrobial properties against a range of pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of its antimicrobial action is believed to involve the disruption of microbial cell membranes or interference with vital enzymatic processes.

For the closely related compound, 2,4-dichlorobenzyl alcohol, the antiseptic mechanism is thought to be associated with the denaturation of external proteins and the rearrangement of their tertiary structures. drugbank.com Furthermore, its local anesthetic effects are attributed to a blockade of sodium channels. drugbank.com While these specific mechanisms are for a related molecule, they suggest potential pathways by which this compound may exert its antimicrobial effects. Studies have quantified the minimum inhibitory concentration (MIC) of this compound against specific bacterial strains, demonstrating its potential as an antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 |

Evaluation of Mitochondrial Membrane Potential

The effect of this compound on mitochondrial membrane potential (Δψm) has not been extensively studied. However, research on other alcohols provides a model for potential interactions. Chronic exposure to ethanol, for example, has been shown to cause a significant decrease in mitochondrial membrane potential. nih.gov This depolarization is considered an early and crucial event in ethanol-induced cell death. nih.gov Given that this compound is a substituted benzyl alcohol, it is plausible that it could also influence mitochondrial function, though specific studies are required to confirm this. Alterations in Δψm are often an early indicator of apoptosis, making this a critical area for future investigation. nih.gov

Fluorescence Quenching Analysis for Ligand-Protein Binding

Fluorescence quenching is a powerful technique used to investigate the binding of small molecules (ligands) to proteins. This method relies on the principle that the intrinsic fluorescence of a protein, typically from tryptophan or tyrosine residues, can be diminished or "quenched" when a ligand binds to it. The degree of quenching can be used to determine binding constants and understand the nature of the interaction.

While specific fluorescence quenching studies for this compound are not detailed in the available literature, this analytical approach would be a standard and effective method to quantify its binding affinity to target proteins and enzymes. Such analysis is crucial for understanding the molecular basis of its biological activity.

Mechanistic Studies at the Molecular Target Level

Understanding the interactions of this compound at the molecular level is key to elucidating its mechanism of action. This involves identifying specific enzyme or receptor targets and understanding the chemical features that govern these interactions.

Investigation of Compound Interaction with Enzymes and Receptors

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells, which can in turn modulate various signaling pathways. Preliminary research suggests that the compound may interact with cytochrome P450 enzymes, which are critical for the metabolism of various substances.

Studies on the related compound, 2,4-dichlorobenzyl alcohol, have identified the sodium channel protein as a specific molecular target, with the compound acting as an antagonist. drugbank.com Additionally, research into derivatives of 3,5-dichlorobenzyl alcohol has highlighted their potential as antifungal agents, suggesting interaction with fungal-specific enzymes or proteins. acs.org The identification of the 3,5-dichlorobenzyl alcohol fragment as a highly active component underscores its importance in binding to molecular targets. acs.org

Role of Halogen Atoms in Enhancing Binding Affinity

The halogen atoms (bromine and chlorine) are not merely passive substituents on the benzyl alcohol structure; they play an active role in its biological activity. These electron-withdrawing groups can increase the acidity of the hydroxyl group, which influences the molecule's reactivity. Crucially, halogen substituents can significantly enhance binding affinity to target proteins and enzymes.

This enhancement is often mediated by a specific, noncovalent interaction known as a halogen bond. nih.gov A halogen bond is a directional, electrostatically driven interaction between an area of positive electrostatic potential on a halogen atom (termed a σ-hole) and a negative site on a protein, such as a carbonyl oxygen. nih.gov The strategic placement of halogen atoms in drug candidates is increasingly used to improve drug-target binding affinity. nih.gov

Research on a series of halogen-substituted ligands for the 5-HT₂B receptor demonstrated this principle effectively. The introduction of halogen atoms progressively enhanced the antagonist activity of the compounds. nih.gov

Table 2: Enhancement of Receptor Antagonist Activity by Halogen Substitution

| Halogen Substituent | Fold Increase in Activity (Compared to Unhalogenated) | Reference |

|---|---|---|

| Fluorine | 4 | nih.gov |

| Chlorine | 35 | nih.gov |

| Bromine | 46 | nih.gov |

This data clearly illustrates that heavier, more polarizable halogens like bromine and iodine can form stronger halogen bonds, leading to a dramatic increase in binding affinity and biological activity. nih.gov The presence of both bromine and chlorine in this compound suggests that these halogen bonding capabilities are integral to its molecular interactions. nih.gov

In Vitro Metabolic Degradation Pathways (e.g., Cytochrome P450-Mediated Oxidation)

The in vitro metabolic fate of this compound is primarily anticipated to follow a well-established oxidative pathway common to many xenobiotic benzyl alcohols. This process is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are critical in the biotransformation of a wide array of compounds. nih.gov While direct metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic pathway can be inferred from the known enzymatic reactions involving substituted benzyl alcohols and subsequent aldehydes.

The proposed primary metabolic pathway involves a two-step oxidation process. Initially, the benzylic alcohol moiety of this compound is oxidized to its corresponding aldehyde, 2-Bromo-3,5-dichlorobenzaldehyde. This reaction is typically catalyzed by CYP enzymes. Subsequently, the aldehyde intermediate is expected to undergo further rapid oxidation to form the more stable carboxylic acid derivative, 2-Bromo-3,5-dichlorobenzoic acid. This latter step can be mediated by both CYP enzymes and aldehyde dehydrogenases (ALDHs).

This metabolic cascade is a common detoxification route for many aromatic alcohols, converting them into more polar and readily excretable metabolites. The presence of the bromine and chlorine substituents on the benzene (B151609) ring is not expected to alter this fundamental oxidative pathway of the benzyl alcohol group, although it may influence the rate of metabolism. For instance, studies on other complex substituted benzyl-containing molecules have demonstrated that the benzyl group is a primary site for CYP-mediated metabolism, with isoforms such as CYP2C19 and CYP3A4 being implicated in the hydroxylation of a benzyl moiety. nih.gov Furthermore, research on the metabolism of other halogenated aromatic compounds, such as 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), has shown the formation of the corresponding tetrabromobenzoic acid (TBBA) as a major metabolite, supporting the proposed oxidation of the aldehyde to a carboxylic acid. nih.govnih.gov

Advanced Research Perspectives and Future Directions

Development of Novel and More Sustainable Synthetic Routes

The pursuit of green chemistry principles is a cornerstone of modern synthetic organic chemistry. frontiersin.org For 2-Bromo-3,5-dichlorobenzyl alcohol, this translates to the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for the synthesis of halogenated benzyl (B1604629) alcohols often involve multi-step processes with potentially hazardous reagents. youtube.com Future research is geared towards overcoming these limitations.

A promising avenue lies in the application of biocatalysis. The use of whole-cell systems, such as Baker's Yeast (Saccharomyces cerevisiae), for the asymmetric reduction of corresponding ketones offers a green alternative for producing chiral aromatic alcohols. worldwidejournals.com This approach, carried out in aqueous and glycerol (B35011) mixtures, minimizes the use of volatile organic solvents and operates under mild conditions. worldwidejournals.com

Exploration of Uncharted Chemical Transformations

The reactivity of this compound is largely dictated by its hydroxyl group and the electronic effects of its halogen substituents. While standard transformations like oxidation to aldehydes or carboxylic acids are known, there is a vast, unexplored landscape of chemical reactions this molecule could undergo.

Future research will likely focus on leveraging the unique electronic properties conferred by the bromo and chloro substituents to drive novel chemical transformations. For instance, the development of new catalytic systems could enable selective cross-coupling reactions at the carbon-bromine or carbon-chlorine bonds, allowing for the introduction of a wide array of functional groups. The use of palladium catalysts in Suzuki-Miyaura reactions has proven effective for other substituted benzyl alcohols and could be a fruitful area of investigation. organic-chemistry.org

Moreover, the exploration of reactions that proceed via different mechanisms, such as radical-mediated processes or photochemical transformations, could unlock new synthetic pathways. The functionalization of the benzylic position through C-H activation is another exciting frontier that could lead to the direct introduction of new substituents without pre-functionalization.

Rational Design and Synthesis of Derivatives with Enhanced or Novel Biological Activities

Substituted benzyl alcohols have been a source of compounds with interesting biological activities, including antimicrobial and antifungal properties. oup.comresearchgate.net this compound itself has been noted for its potential in this area. The rational design and synthesis of derivatives of this compound offer a powerful strategy to enhance its existing biological activities or to discover entirely new therapeutic applications.

By systematically modifying the structure of this compound, researchers can probe the structure-activity relationships that govern its biological effects. For example, esterification of the benzyl alcohol with various acids has been shown to yield compounds with significant antifungal activity. acs.org This suggests that the core 2-bromo-3,5-dichlorobenzyl moiety can serve as a scaffold for the development of new antifungal agents.

Computational modeling and docking studies can be employed to predict the interactions of designed derivatives with specific biological targets, such as enzymes or receptors. This in silico approach can help to prioritize synthetic targets and streamline the drug discovery process. The synthesis of a focused library of derivatives, followed by high-throughput screening, will be crucial in identifying new lead compounds with improved potency and selectivity.

Deeper Elucidation of Molecular Mechanisms of Action through Integrated Experimental and Computational Studies

While this compound and related compounds have demonstrated biological activity, the precise molecular mechanisms underlying these effects are often not fully understood. It is believed that they may disrupt microbial cell membranes or interfere with essential enzymatic processes. A deeper understanding of these mechanisms is critical for the rational design of more effective and safer therapeutic agents.

Future research will necessitate an integrated approach that combines experimental and computational techniques. Experimental studies, such as transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to treatment with this compound and its derivatives. These studies can help to identify key metabolic pathways and cellular processes that are affected by the compound.

In parallel, computational studies, including molecular dynamics simulations and quantum mechanical calculations, can provide insights into the interactions of the compound with its molecular targets at an atomic level. For instance, understanding how benzyl alcohol and its derivatives can induce protein aggregation by binding to and promoting partially unfolded states can be crucial for predicting potential liabilities and for designing molecules with improved stability profiles. nih.govnih.gov This combined approach will allow for a more complete picture of the compound's mechanism of action, paving the way for the development of next-generation therapeutic agents with optimized properties.

Potential Applications in Functional Materials Science and Advanced Chemical Processes

The unique chemical structure of this compound also suggests potential applications beyond the realm of biology and medicine. The presence of reactive halogen atoms and a hydroxyl group makes it a versatile building block for the synthesis of functional materials.

For instance, the hydroxyl group can be used as an initiation site for polymerization reactions, leading to the formation of polymers with tailored properties. The incorporation of the bromo- and chloro-substituents into the polymer backbone could impart desirable characteristics such as flame retardancy, thermal stability, or altered refractive indices. The use of benzyl alcohol as a chain-terminating agent in the production of resins like polyesters and epoxies highlights its utility in controlling polymer properties. patsnap.com

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-3,5-dichlorobenzyl alcohol, and how can reaction yields be optimized?

A common approach involves the reduction of a substituted benzaldehyde or ketone precursor. For example, lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under inert conditions can reduce a bromo-dichloro-substituted benzaldehyde to the corresponding alcohol. Reaction optimization includes controlling stoichiometry (e.g., 4:1 molar ratio of LiAlH4 to substrate) and reflux duration (1–2 hours). Post-reaction quenching with water and extraction with dichloromethane, followed by drying over Na2SO4, typically yields >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key <sup>1</sup>H-NMR signals include aromatic proton splitting patterns (e.g., doublets for para-substituted Cl/Br) and hydroxyl (-OH) resonance near δ 5.1 ppm. <sup>13</sup>C-NMR can identify quaternary carbons adjacent to halogens (δ 120–135 ppm). FT-IR spectroscopy confirms the hydroxyl group (broad peak ~3300 cm<sup>−1</sup>) and C-Br/C-Cl stretches (550–800 cm<sup>−1</sup>) .

Q. How does the steric and electronic effects of bromine and chlorine substituents influence the compound’s reactivity?

The electron-withdrawing Cl and Br groups deactivate the benzene ring, directing electrophilic substitutions to the less hindered positions. For instance, bromine at the 2-position creates steric hindrance, limiting nucleophilic attacks at adjacent sites. Computational studies (e.g., density functional theory) can predict regioselectivity in reactions like esterification or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the regioselectivity of electrophilic substitutions on this compound?

Conflicting results may arise from solvent polarity or catalyst choice. For example, nitration in polar aprotic solvents (e.g., acetonitrile) may favor meta-substitution, while non-polar solvents shift selectivity. Controlled experiments with <sup>19</sup>F NMR tracers or isotopic labeling (e.g., <sup>2</sup>H) can clarify mechanistic pathways .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (MS) provides ppm-level sensitivity for halogenated byproducts. Gas chromatography (GC) with electron capture detection (ECD) is ideal for volatile derivatives. Cross-validate results with nuclear Overhauser effect (NOE) NMR to confirm impurity structures .

Q. How do environmental conditions (pH, temperature) affect the stability of this compound in aqueous solutions?

Accelerated stability studies under varying pH (2–12) and temperatures (25–80°C) can identify degradation pathways. For example, acidic conditions may hydrolyze the benzyl alcohol to aldehydes, while alkaline media promote oxidation. Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. What strategies improve the enantiomeric purity of this compound derivatives in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution using lipases (e.g., Candida antarctica) can enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC columns (e.g., Chiralpak IA) or circular dichroism (CD) spectroscopy .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes (e.g., cytochrome P450). QSAR (quantitative structure-activity relationship) models optimize substituent effects on logP and polar surface area to improve pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.